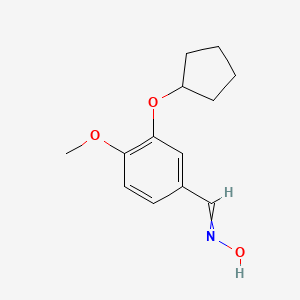
3-Cyclopentyloxy-4-methoxybenzaldehyde oxime
Numéro de catalogue B8356000
Poids moléculaire: 235.28 g/mol
Clé InChI: YQQKXLPORQRQOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06251897B1
Procedure details


3-cyclopentyloxy-4-methoxybenzaldehyde (13.00 g, 59.02 mM) and hydroxylamine hydrochloride (8.46 g, 118.04 mM) were dissolved in pyridine (120 ml) and the resultant mixture was heated to reflux for 23 hours. The solution obtained was cooled to room temperature, water (100 ml) was added, then the solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was removed in vacuo to obtain a green oily residue. The residue was purified by flash chromatography (SiO2: eluted by 20% ethyl acetate/hexane). The solvent was removed in vacuo and the resultant product was dried to obtain 3-cyclopentyloxy-4-methoxybenzaldehyde oxime 14.57 g as a colorless oil. The 3-cyclopentyloxy-4-methoxybenzaldehyde oxime (14.57 g) thus obtained was dissolved in acetic acid (130 ml) and the resultant mixture was heated to reflux for 22 hours. The solution obtained was ice cooled, then a saturated sodium hydrogencarbonate solution was added to neutralize it. The solution was extracted with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed in vacuo to obtain a red solid residue. The residue was purified by flash chromatography (SiO2: eluted by 25% ethyl acetate/hexane). The solvent was removed in vacuo and the result dried to obtain 3-cyclopentyloxy-4-methoxybenzonitrile 9.60 g (yield 75.2%) as a yellow-green oil.

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
75.2%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[CH:10]=[N:11]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])O.[Na+]>C(O)(=O)C>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10]#[N:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=NO)C=CC1OC
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 22 hours
|
|
Duration
|
22 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a red solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (SiO2: eluted by 25% ethyl acetate/hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the result dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C#N)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g | |
| YIELD: PERCENTYIELD | 75.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
